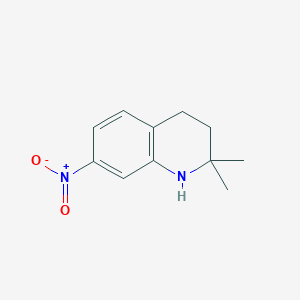
1,2,3,4-Tetrahydro-2,2-dimethyl-7-nitroquinoline
Vue d'ensemble
Description
Synthesis Analysis
The synthetic pathway for 1,2,3,4-Tetrahydro-2,2-dimethyl-7-nitroquinoline involves several steps. While I don’t have access to specific papers, literature suggests that it can be synthesized through a series of chemical reactions. Researchers have explored various methods, including cyclization reactions, nitration, and reduction processes. Further investigation into the synthetic routes would provide valuable insights .
Molecular Structure Analysis
The molecular structure of this compound consists of a quinoline ring system with additional substituents. The presence of the nitro group (–NO₂) at position 7 and the tetrahydro substitution pattern (reduced double bonds) contributes to its unique properties. Researchers have characterized this structure using techniques such as nuclear magnetic resonance (NMR), high-performance liquid chromatography (HPLC), and liquid chromatography-mass spectrometry (LC-MS) .
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Synthesis and Chemical Applications
1,2,3,4-Tetrahydro-2,2-dimethyl-7-nitroquinoline and its derivatives have been extensively studied in the field of organic synthesis. For instance, the synthesis of dimethyl dicarbamates derived from 1,2,3,4-tetrahydro-4-oxoquinazolines represents a significant application in the field of organic chemistry. These compounds result from the reaction of 1,3-bis(methoxycarbonyl)-S-methylisothiourea with substituted 2-aminobenzamides and 1-amino-2-naphthol, showcasing the compound's role in the creation of complex organic structures (White & Baker, 1990).
Potential in Medical Research
This compound derivatives also have potential applications in medical research. For example, the study of the anticoagulant activity of 1-aryl derivatives of tetrahydroisoquinolines, which are obtained through a condensation process involving 1,2,3,4-tetrahydroisoquinolines, reveals the compound's relevance in developing medical treatments (Glushkov et al., 2006).
Biological and Pharmacological Studies
The biological and pharmacological impacts of this compound derivatives have been explored in various studies. For instance, the transformation of human diploid fibroblast cells by chemical carcinogens, including 4-nitroquinoline 1-oxide, has provided insights into the mechanisms of neoplastic transformation and the development of potential cancer treatments (Kakunaga, 1978).
Environmental and Toxicological Research
In the realm of environmental and toxicological research, studies have investigated the effects of compounds like dimethylarsinic acid, a metabolite of inorganic arsenics, on pulmonary tumorigenesis initiated by 4-nitroquinoline 1-oxide. These findings have implications for understanding lung carcinogenesis caused by environmental toxins (Yamanaka et al., 1996).
Propriétés
IUPAC Name |
2,2-dimethyl-7-nitro-3,4-dihydro-1H-quinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-11(2)6-5-8-3-4-9(13(14)15)7-10(8)12-11/h3-4,7,12H,5-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXZDUXIREUZKAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=C(N1)C=C(C=C2)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[Dimethylamino(triazolo[4,5-b]pyridin-3-yloxy)methylidene]-dimethylazanium](/img/structure/B3250123.png)
![(1R,3S,6S,8S)-3,6,8-Trimethyl-2-methylidenetricyclo[5.3.1.03,8]undecane](/img/structure/B3250135.png)
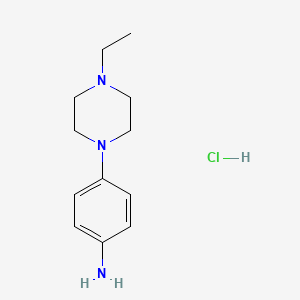
![Phenyl 6-[(2-methyl-3-pyridinyl)oxy]-3-pyridinylcarbamate](/img/structure/B3250158.png)

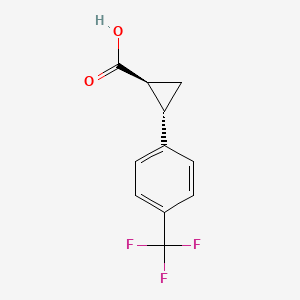
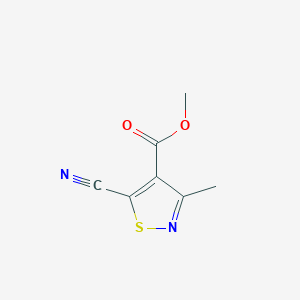

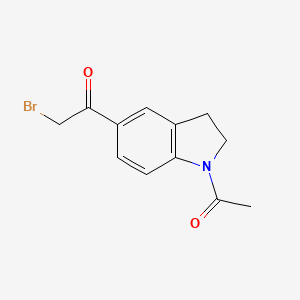
![3a-Methyl-2,3,4,5-tetrahydro-1H-pyrrolo[1,2-a]quinoline](/img/structure/B3250193.png)

![Spiro[3,4-dihydro-1H-quinoline-2,1'-cyclohexane]-7-amine](/img/structure/B3250219.png)
![7-nitrospiro[3,4-dihydro-1H-quinoline-2,1'-cyclohexane]](/img/structure/B3250226.png)
